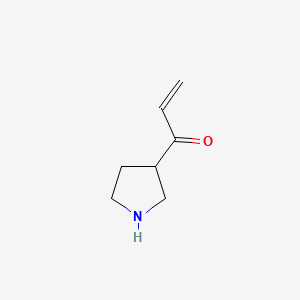

1-(Pyrrolidin-3-YL)prop-2-EN-1-one

Description

Structure

3D Structure

Properties

CAS No. |

112283-77-9 |

|---|---|

Molecular Formula |

C7H11NO |

Molecular Weight |

125.171 |

IUPAC Name |

1-pyrrolidin-3-ylprop-2-en-1-one |

InChI |

InChI=1S/C7H11NO/c1-2-7(9)6-3-4-8-5-6/h2,6,8H,1,3-5H2 |

InChI Key |

LMAUBXCRCBCBFH-UHFFFAOYSA-N |

SMILES |

C=CC(=O)C1CCNC1 |

Synonyms |

2-Propen-1-one,1-(3-pyrrolidinyl)-(9CI) |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1-(Pyrrolidin-3-YL)prop-2-EN-1-one: A Privileged Scaffold with a Covalent Trajectory

Introduction

In the landscape of modern drug discovery, the rational design of therapeutic agents with high potency and specificity is paramount. Within this context, the molecule 1-(Pyrrolidin-3-YL)prop-2-EN-1-one emerges as a compound of significant interest. It represents a confluence of two powerful motifs in medicinal chemistry: the three-dimensional, sp³-rich pyrrolidine scaffold and the electrophilic acrylamide "warhead." This guide provides a comprehensive technical overview of its chemical properties, potential synthesis, and foreseeable applications, particularly in the realm of targeted covalent inhibitors.

The pyrrolidine ring, a five-membered saturated heterocycle, is a "privileged scaffold," frequently found in natural products and FDA-approved drugs.[1][2][3] Its non-planar structure allows for the exploration of three-dimensional chemical space, a crucial aspect for achieving specific interactions with biological targets.[4][5] On the other hand, the acrylamide moiety is a well-established electrophilic group capable of forming a covalent bond with nucleophilic residues, most notably cysteine, on target proteins.[6][7] This covalent interaction can lead to irreversible inhibition, offering advantages such as enhanced potency and a prolonged duration of action.[8][9]

This document will delve into the constituent parts of this compound to build a comprehensive profile of the molecule as a whole, providing researchers and drug development professionals with a foundational understanding of its potential.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₁NO | Calculated |

| Molecular Weight | 125.17 g/mol | Calculated |

| Monoisotopic Mass | 125.084064 g/mol | Calculated |

| Topological Polar Surface Area (TPSA) | 29.1 Ų | [10] (for a similar structure) |

| XLogP3-AA (Predicted Lipophilicity) | -0.4 | [10] (for a similar structure) |

| Hydrogen Bond Donor Count | 1 | Calculated |

| Hydrogen Bond Acceptor Count | 2 | Calculated |

| Rotatable Bond Count | 1 | Calculated |

The predicted low lipophilicity (XLogP3-AA of -0.4) and the presence of hydrogen bond donors and acceptors suggest that this compound is likely to have moderate aqueous solubility.[3] The pyrrolidine nitrogen will be basic, with a pKa similar to other secondary amines.[2]

The Pyrrolidine Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrrolidine ring is a cornerstone of medicinal chemistry, valued for its unique structural and physicochemical properties.[11][12] Its significance can be attributed to several key factors:

-

Three-Dimensionality: The non-planar, sp³-hybridized nature of the pyrrolidine ring provides a rigid, three-dimensional scaffold. This is in contrast to flat, aromatic systems and is crucial for creating molecules with precise spatial arrangements of functional groups, leading to highly specific interactions with biological targets.[1][4]

-

Stereochemistry: The pyrrolidine ring can possess multiple stereogenic centers, allowing for the synthesis of a diverse array of stereoisomers. The spatial orientation of substituents can dramatically influence the biological activity of a molecule by altering its binding mode to target proteins.[1][4]

-

Physicochemical Properties: The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond donor or acceptor, influencing the molecule's solubility and ability to interact with biological targets.[3] The overall physicochemical properties of the scaffold can be fine-tuned through substitution on the ring.

-

Synthetic Versatility: The pyrrolidine ring is amenable to a wide range of chemical modifications at various positions, enabling the creation of large and diverse chemical libraries for structure-activity relationship (SAR) studies.[13]

Caption: Key structural features of the pyrrolidine ring.

The Acrylamide Moiety: A Covalent Warhead

The prop-2-en-1-one, or acrylamide, functional group is a well-characterized "warhead" in the design of targeted covalent inhibitors.[7][9] Covalent inhibitors form a stable, covalent bond with their target protein, which can offer several advantages over non-covalent inhibitors:

-

Increased Potency and Efficacy: By forming an irreversible bond, covalent inhibitors can achieve a level of target inhibition that is difficult to attain with reversible binders.[8]

-

Prolonged Duration of Action: The irreversible nature of the interaction means that the inhibitory effect can persist long after the drug has been cleared from systemic circulation.[8]

-

Overcoming Drug Resistance: Covalent inhibitors can be effective against targets that have developed resistance to non-covalent drugs through mutations in the binding site.[14]

The reactivity of the acrylamide group is based on a Michael addition reaction, where a nucleophilic residue from the target protein attacks the β-carbon of the α,β-unsaturated carbonyl system.[6] Cysteine is the most common target for acrylamide-based inhibitors due to the high nucleophilicity of its thiol side chain.[7]

Caption: The mechanism of covalent bond formation.

Synthesis and Reactivity

A plausible and efficient synthesis of this compound would involve the acylation of a suitably protected 3-aminopyrrolidine derivative with acryloyl chloride, followed by deprotection.

Proposed Synthetic Protocol

-

Protection of the Pyrrolidine Nitrogen: Commercially available (S)- or (R)-3-aminopyrrolidine dihydrochloride is first neutralized and then protected with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group, to prevent self-reaction and ensure selective acylation of the primary amine.

-

Acylation: The Boc-protected 3-aminopyrrolidine is then reacted with acryloyl chloride in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, in an aprotic solvent like dichloromethane or tetrahydrofuran at a low temperature (e.g., 0 °C) to control the reactivity of the acid chloride.

-

Deprotection: The resulting Boc-protected this compound is then deprotected under acidic conditions, for example, with trifluoroacetic acid in dichloromethane, to yield the final product.

-

Purification: The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

The primary site of reactivity for this molecule is the electrophilic β-carbon of the acrylamide moiety, making it susceptible to attack by nucleophiles. The pyrrolidine nitrogen, as a secondary amine, will also exhibit nucleophilic and basic properties.

Potential Applications in Drug Discovery

The combination of a privileged scaffold and a covalent warhead makes this compound a highly attractive molecule for the development of targeted covalent inhibitors. Its potential applications span a range of therapeutic areas, including oncology, inflammation, and infectious diseases.[12]

The acrylamide warhead has been successfully employed in a number of approved drugs, including the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib and the epidermal growth factor receptor (EGFR) inhibitor osimertinib.[8] These examples validate the clinical potential of covalent inhibitors.[9]

The pyrrolidine scaffold can be further functionalized to enhance the selectivity and binding affinity of the molecule for a specific target protein. For example, substituents can be introduced at other positions on the ring to exploit additional binding pockets on the target protein.[15]

Predicted Spectroscopic Characterization

The structural features of this compound would give rise to a characteristic spectroscopic signature.

-

¹H NMR: The ¹H NMR spectrum would be expected to show signals corresponding to the vinyl protons of the acrylamide group (typically in the range of 5.5-6.5 ppm), a multiplet for the proton at the 3-position of the pyrrolidine ring, and a series of multiplets for the remaining pyrrolidine ring protons. The N-H proton of the pyrrolidine would likely appear as a broad singlet.

-

¹³C NMR: The ¹³C NMR spectrum would show a characteristic signal for the carbonyl carbon of the amide (around 165-175 ppm), signals for the two vinyl carbons, and signals for the four carbons of the pyrrolidine ring.

-

IR Spectroscopy: The IR spectrum would be dominated by a strong absorption band for the amide carbonyl stretch (around 1650 cm⁻¹) and a band for the N-H stretch (around 3300 cm⁻¹).

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (125.17 g/mol ).

Safety and Handling

As with any reactive chemical, proper safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[16]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors or aerosols. Avoid contact with skin and eyes.[17]

-

Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[18] The compound should be stored under an inert atmosphere to prevent polymerization of the acrylamide moiety.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound represents a molecule of high potential in the field of drug discovery. Its unique combination of a three-dimensional, privileged pyrrolidine scaffold and a reactive acrylamide warhead positions it as an ideal starting point for the development of novel targeted covalent inhibitors. While further experimental validation of its properties and biological activity is required, the foundational chemical principles outlined in this guide provide a strong rationale for its investigation as a valuable tool for chemical biology and medicinal chemistry.

References

- Li Petri, G., D'Annessa, I., & Ruda, G. F. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34.

- Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317.

-

Domainex. (n.d.). Covalent inhibitor drug discovery. Retrieved from [Link]

-

Evotec. (n.d.). Covalent Drug Discovery. Retrieved from [Link]

- Zhang, T., Li, Y., & Liu, Y. (2025).

- Poyraz, S., Yilmaz, A. D., Acar, Ç., & Yurttaş, L. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249774.

-

Wikipedia. (2023, December 29). Pyrrolidine. In Wikipedia. Retrieved from [Link]

-

CAS. (2023, October 17). The rise of covalent inhibitors in strategic therapeutic design. Retrieved from [Link]

-

NIST. (n.d.). (E)-3-Phenyl-1-(pyrrolidin-1-yl)prop-2-en-1-one. In NIST Chemistry WebBook. Retrieved from [Link]

-

Loba Chemie. (n.d.). PYRROLIDINE FOR SYNTHESIS. Retrieved from [Link]

-

PubChem. (n.d.). 1-[(3S)-pyrrolidin-3-yl]prop-2-en-1-amine. Retrieved from [Link]

-

PubChem. (n.d.). 1-(1-Propan-2-ylpiperidin-3-yl)pyrrolidin-2-one. Retrieved from [Link]

- Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., & El-Gamal, K. M. (2025). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. Molbank, 2025(4), M1487.

-

NIST. (n.d.). (E)-3-Phenyl-1-(pyrrolidin-1-yl)prop-2-en-1-one. In NIST Chemistry WebBook. Retrieved from [Link]

- El-Gamal, K. M., Abdel-Aziz, A. A.-M., & Al-Suwaidan, I. A. (2024). Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2402988.

- Woźniak, M. K., Wiergowska, M., & Szczeblewski, P. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone). Molecules, 28(12), 4701.

- Li Petri, G., D'Annessa, I., & Ruda, G. F. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchSquare.

- Sweeney, J. B., & Doulcet, J. (2021).

-

ResearchGate. (n.d.). Methods for synthesis of 1‐(pyrrolidin‐2‐yl)propan‐2‐one derivatives. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-(pyrrolidin-1-yl)prop-2-en-1-one (C7H11NO). Retrieved from [Link]

- Li Petri, G., D'Annessa, I., & Ruda, G. F. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34.

-

PubChem. (n.d.). 1-(Pyrrolidin-3-yl)ethanone. Retrieved from [Link]

-

Wikipedia. (2024, February 16). Tirzepatide. In Wikipedia. Retrieved from [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. researchgate.net [researchgate.net]

- 5. d-nb.info [d-nb.info]

- 6. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Covalent inhibitor drug discovery | Domainex [domainex.co.uk]

- 8. Covalent Drugs | Evotec [evotec.com]

- 9. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]

- 10. 1-(Pyrrolidin-3-yl)ethanone | C6H11NO | CID 19608940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 13. 1-(Prop-2-yn-1-yl)pyrrolidine | 7223-42-9 | Benchchem [benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. chemrxiv.org [chemrxiv.org]

- 16. cdhfinechemical.com [cdhfinechemical.com]

- 17. lobachemie.com [lobachemie.com]

- 18. fishersci.com [fishersci.com]

A Technical Guide to the Structural Elucidation of 1-(Pyrrolidin-3-YL)prop-2-EN-1-one

Introduction

1-(Pyrrolidin-3-yl)prop-2-en-1-one is a bifunctional molecule featuring a saturated pyrrolidine ring and an α,β-unsaturated ketone (enone). This unique combination of a nucleophilic secondary amine (within the pyrrolidine ring) and a Michael acceptor (the enone moiety) makes it a valuable scaffold in medicinal chemistry and drug discovery.[1] The pyrrolidine ring is a prevalent motif in numerous biologically active compounds, offering a three-dimensional structure that can effectively explore pharmacophore space.[1] The enone group is a well-known covalent warhead, capable of forming stable bonds with nucleophilic residues in target proteins. Given its potential utility, unambiguous confirmation of its chemical structure is a critical prerequisite for any research or development application.

This guide provides an in-depth, multi-technique approach to the structural elucidation of this compound. It is designed for researchers, scientists, and drug development professionals, emphasizing not just the 'what' but the 'why' of each analytical choice. The described workflow constitutes a self-validating system, where orthogonal techniques provide corroborating evidence to build an unshakeable structural assignment. All protocols and data interpretations adhere to guidelines recommended by authoritative bodies such as the International Union of Pure and Applied Chemistry (IUPAC).[2][3]

Chapter 1: The Foundational Check – Mass Spectrometry

1.1. Principle and Rationale

The first step in any structure elucidation workflow is to confirm the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose. Unlike nominal mass measurements, HRMS provides a highly accurate mass-to-charge ratio (m/z), typically to within 5 parts per million (ppm), which allows for the determination of a unique elemental composition. This serves as a fundamental check against which all subsequent spectroscopic data must agree.[4] For this compound (C₇H₁₁NO), HRMS will confirm the presence of the expected atoms in the correct numbers.

1.2. Experimental Protocol: HRMS via Electrospray Ionization (ESI)

-

Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water 1:1 v/v) to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL.

-

Instrumentation: Utilize a Quadrupole Time-of-Flight (Q-ToF) or Orbitrap mass spectrometer equipped with an ESI source.[5]

-

Ionization Mode: Given the presence of a basic nitrogen atom in the pyrrolidine ring, positive ion mode ([M+H]⁺) is the logical choice for achieving sensitive ionization.[4]

-

Data Acquisition: Infuse the sample directly or via a liquid chromatography (LC) system. Acquire data in full scan mode over a mass range of m/z 50-500.

-

Calibration: Ensure the instrument is calibrated using a known standard immediately prior to the analysis to guarantee mass accuracy.

1.3. Data Interpretation

The expected outcome is the detection of a protonated molecular ion ([M+H]⁺). The elemental composition is calculated from the measured accurate mass and compared to the theoretical value.

| Parameter | Theoretical Value | Observed (Expected) | Mass Accuracy (ppm) |

| Molecular Formula | C₇H₁₁NO | - | - |

| Monoisotopic Mass | 125.0841 g/mol | - | - |

| [M+H]⁺ m/z | 126.0913 | 126.0913 ± 0.0006 | < 5 ppm |

Table 1: Expected High-Resolution Mass Spectrometry Data.

A measured m/z value within 5 ppm of the theoretical value provides high confidence in the elemental formula, C₇H₁₁NO. This result is the first pillar of our structural proof.

Chapter 2: Functional Group Identification – Infrared Spectroscopy

2.1. Principle and Rationale

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups. It works by measuring the absorption of infrared radiation by a molecule, which causes vibrations (stretching, bending) of its chemical bonds. For this compound, IR spectroscopy is invaluable for confirming the presence of the key N-H, C=O (ketone), and C=C (alkene) functionalities. The conjugation between the C=C and C=O groups lowers the frequency of the C=O stretch compared to a saturated ketone, a key diagnostic feature.[6]

2.2. Experimental Protocol: Attenuated Total Reflectance (ATR)

-

Sample Preparation: Place a small amount (a single drop if liquid, a few milligrams if solid) of the neat sample directly onto the ATR crystal (typically diamond or germanium).

-

Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans over the range of 4000-400 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

2.3. Data Interpretation

The IR spectrum provides a molecular fingerprint. The most informative regions are analyzed for characteristic absorption bands.

| Functional Group | Bond Vibration | Expected Frequency (cm⁻¹) | Rationale & Comments |

| Secondary Amine | N-H Stretch | 3300 - 3500 (weak-medium) | Confirms the presence of the pyrrolidine N-H group. |

| Alkene | C=C Stretch | 1610 - 1680 (variable) | Indicates the vinyl group. Often appears close to the C=O stretch. |

| α,β-Unsaturated Ketone | C=O Stretch | 1650 - 1685 (strong) | The frequency is lowered from a typical ketone (~1715 cm⁻¹) due to conjugation with the C=C bond.[7] |

| Alkane | C-H Stretch | 2850 - 2960 (medium-strong) | Corresponds to the C-H bonds of the pyrrolidine ring. |

Table 2: Key Diagnostic IR Absorption Bands.

The simultaneous observation of these bands, particularly the conjugated C=O stretch below 1700 cm⁻¹, strongly supports the proposed structure and corroborates the elemental composition from MS.

Chapter 3: The Cornerstone of Elucidation – NMR Spectroscopy

3.1. Principle and Rationale

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise structure of an organic molecule. It provides detailed information about the carbon-hydrogen framework, including connectivity and stereochemistry.[7] A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments are required to assemble the molecular puzzle.

The workflow for NMR analysis is a logical progression, starting with simple 1D spectra to identify the types and numbers of protons and carbons, and then moving to 2D experiments to establish how they are connected.

Caption: Logical workflow for structure elucidation using NMR spectroscopy.

3.2. Experimental Protocol: NMR Sample Preparation & Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O, depending on solubility) in a 5 mm NMR tube.

-

Referencing: Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shift scale to 0.00 ppm.[2]

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

-

Acquisition:

-

¹H NMR: Acquire a standard proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to.

-

3.3. Data Interpretation and Assignment

The structure is pieced together by analyzing the chemical shifts (δ), integration values (proton count), and coupling patterns (J-couplings) in the ¹H NMR spectrum, the chemical shifts in the ¹³C NMR spectrum, and the cross-peaks in the 2D spectra.

Structure with Numbering for Assignment:

Caption: General workflow from synthesis to final analytical validation.

4.2. Protocol: HPLC-UV-MS Purity Analysis

-

Sample Preparation: Prepare a 1 mg/mL solution of the final, purified compound in a suitable solvent (e.g., methanol).

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid (to aid ionization).

-

Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

-

Detection:

-

UV: Monitor at multiple wavelengths, including one near the λmax of the enone chromophore (~210-250 nm).

-

MS: Scan for the expected [M+H]⁺ ion (m/z 126.1).

-

-

Data Analysis: Integrate the peak area of the main component in the UV chromatogram to determine its purity relative to other UV-active impurities. The MS data confirms the identity of the main peak. A purity level of >95% is typically required for biological studies.

Conclusion

The structural elucidation of this compound is achieved through a systematic and orthogonal analytical approach. High-resolution mass spectrometry establishes the correct elemental formula, C₇H₁₁NO. Infrared spectroscopy confirms the presence of the critical α,β-unsaturated ketone and secondary amine functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments provides the definitive connectivity of the carbon-hydrogen framework, allowing for the unambiguous assignment of the complete structure. This rigorous, multi-faceted workflow ensures the highest level of scientific integrity and provides the trustworthy, authoritative data required for its application in research and drug development.

References

-

Benchchem. (n.d.). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of α,β-Unsaturated Ketones. Retrieved from BenchChem. [7]2. Davies, A. N., & Lancashire, R. J. (2016, October 19). Updating IUPAC spectroscopy recommendations and data standards. Retrieved from IUPAC. [2]3. Journal of the Chemical Society B: Physical Organic. (1967). Spectroscopic studies. Part II. Steric conformations of some αβ-unsaturated ketones. RSC Publishing. [6]4. PubMed. (2007, December 1). Synthesis and characterization of pyrrolidine derivatives as potent agonists of the human melanocortin-4 receptor. Retrieved from PubMed.

-

IUPAC. (n.d.). Development of a Standard for FAIR Data Management of Spectroscopic Data. Retrieved from IUPAC. [3]6. PubMed. (1957, December). The spectrophotometric determination of alpha beta-unsaturated aldehydes and ketones with Girard-T reagent. I. Essential oils. Retrieved from PubMed.

- Canadian Science Publishing. (n.d.). SOME STEREOCHEMICAL STUDIES ON α,β-UNSATURATED KETONES USING RAMAN SPECTROPHOTOMETRY.

- ResearchGate. (2025, August 7). Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of their Biological Activities.

- American Chemical Society. (n.d.). IUPAC specification for the FAIR management of spectroscopic data in chemistry (IUPAC FAIRSpec) - preliminary (meta)data model.

- Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC.

- ChemRxiv. (2022, April 29). IUPAC Specification for the FAIR Management of Spectroscopic Data in Chemistry (IUPAC FAIRSpec) - Guiding Principles.

- IUPAC. (n.d.). Data exchange standard for near infrared spectra and general spectroscopic calibration data types.

- Fiveable. (2025, August 15). α,β-unsaturated ketones Definition.

- ResearchGate. (2025, August 5). Strategies for structure elucidation of small molecules using gas chromatography-mass spectrometric data.

- ResearchGate. (n.d.). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone.

- Springer Nature Experiments. (n.d.). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts.

-

Taylor & Francis Online. (2021, June 15). Synthesis, Characterization, Molecular Docking and Antimicrobial Activity of Novel Spiropyrrolidine Derivatives. Retrieved from Taylor & Francis Online. [8]18. NIH. (n.d.). Advances in structure elucidation of small molecules using mass spectrometry. Retrieved from PMC. [4]19. SpringerLink. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from SpringerLink. [1]20. SciSpace. (2019, December 1). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Retrieved from SciSpace. [5]21. MDPI. (2025, November 21). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. Retrieved from MDPI.

Sources

- 1. d-nb.info [d-nb.info]

- 2. spectroscopyeurope.com [spectroscopyeurope.com]

- 3. iupac.org [iupac.org]

- 4. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Spectroscopic studies. Part II. Steric conformations of some αβ-unsaturated ketones - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. tandfonline.com [tandfonline.com]

Biological activity of 1-(Pyrrolidin-3-YL)prop-2-EN-1-one

An In-Depth Technical Guide to the Biological Activity of 1-(Pyrrolidin-3-YL)prop-2-EN-1-one and its Role in Covalent Inhibition

Abstract

The this compound scaffold represents a cornerstone in the development of modern targeted therapies. This chemical entity contains an electrophilic acrylamide group, which functions as a highly reactive "warhead" for forming irreversible covalent bonds with specific protein targets. Its most prominent application is as the key pharmacophore in Ibrutinib (formerly PCI-32765), a first-in-class, FDA-approved covalent inhibitor of Bruton's Tyrosine Kinase (BTK). By irreversibly binding to a cysteine residue in the BTK active site, this moiety facilitates the potent and sustained inhibition of the B-cell receptor (BCR) signaling pathway. This guide provides a comprehensive technical overview of the chemical properties, mechanism of action, and biological activities associated with this scaffold, using its role in Ibrutinib as a primary exemplar. We will delve into the molecular interactions governing its function, the downstream cellular consequences of BTK inhibition, and the standard experimental protocols used to validate its biological activity, providing researchers and drug development professionals with a foundational understanding of its significance in oncology and immunology.

Chemical Properties and the Basis for Covalent Reactivity

The biological function of the this compound moiety is intrinsically linked to its chemical structure. The core of its activity lies in the α,β-unsaturated carbonyl system of the prop-2-en-1-one group, commonly known as an acrylamide.

-

Electrophilic Nature : The electron-withdrawing nature of the carbonyl group polarizes the carbon-carbon double bond, rendering the β-carbon electron-deficient and thus highly susceptible to nucleophilic attack.

-

Michael Addition Reaction : This electrophilicity makes the acrylamide group a classic Michael acceptor. It can react with nucleophilic residues on proteins, most notably the sulfhydryl group of cysteine, via a conjugate addition reaction. This reaction forms a stable, irreversible covalent bond, effectively and permanently disabling the target protein.

The pyrrolidine ring, while not directly involved in the covalent reaction, serves as a critical structural component in larger molecules like Ibrutinib, providing a scaffold to orient the acrylamide warhead correctly within the protein's binding pocket and contributing to the overall binding affinity and selectivity.

Mechanism of Action: Irreversible Inhibition of Bruton's Tyrosine Kinase (BTK)

The most well-documented biological activity of this scaffold is the covalent inhibition of Bruton's Tyrosine Kinase (BTK), a non-receptor tyrosine kinase essential for B-cell function.[1][2]

The Role of BTK in B-Cell Receptor (BCR) Signaling

BTK is a critical downstream mediator of the B-cell receptor (BCR) signaling pathway.[3] This pathway is fundamental for multiple aspects of B-cell life, including development, differentiation, proliferation, and survival.[2][3] In many B-cell malignancies, such as Chronic Lymphocytic Leukemia (CLL) and Mantle Cell Lymphoma (MCL), the BCR pathway is constitutively active, driving uncontrolled cell growth and survival.[2][4]

Upon antigen binding to the BCR, a cascade of phosphorylation events is initiated, leading to the activation of BTK.[3] Activated BTK then phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), which triggers further signaling events that promote cell survival and proliferation.[1]

Caption: Simplified B-Cell Receptor (BCR) signaling pathway.

The Covalent Binding Event

Ibrutinib, containing the this compound warhead, is designed to fit into the ATP-binding pocket of BTK.[5] Within this pocket resides a unique cysteine residue, Cys-481. The acrylamide moiety of the inhibitor is positioned perfectly for the sulfhydryl group of Cys-481 to launch a nucleophilic attack on the β-carbon.[2][6] This results in the formation of an irreversible covalent bond, permanently locking the inhibitor in the active site.[1][2] This covalent binding leads to sustained inhibition of BTK's enzymatic activity long after the drug has cleared from circulation.[7]

Caption: Workflow for Western Blot validation of BTK inhibition.

Protocol: Cell Viability Assay (MTT/XTT)

This assay measures the cytotoxic or cytostatic effect of the compound on cancer cells.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) for cell viability.

Methodology:

-

Cell Seeding: Seed malignant B-cells (e.g., primary CLL cells) in a 96-well plate at a density of 1-2 x 10⁵ cells/well. [8]2. Compound Treatment: Add the test compound in a serial dilution (e.g., from 0.01 µM to 100 µM) to the wells.

-

Incubation: Incubate the plate for 48-72 hours under standard cell culture conditions.

-

Reagent Addition: Add MTT or XTT reagent to each well and incubate for an additional 2-4 hours. Live cells with active metabolism will convert the tetrazolium salt into a colored formazan product.

-

Measurement: Solubilize the formazan crystals (if using MTT) and measure the absorbance at the appropriate wavelength using a plate reader.

-

Analysis: Plot the absorbance against the log of the compound concentration and fit to a dose-response curve to calculate the IC₅₀ value.

Selectivity and Future Directions

The acrylamide moiety is a powerful tool but can also be a source of off-target effects. Its reactivity is not exclusive to BTK. Other kinases that possess a cysteine residue at a homologous position in their active site can also be targeted. For Ibrutinib, these include kinases from the TEC family (TEC, ITK) and the EGFR family, which can contribute to some of its observed side effects. [7][9] The major challenge for covalent inhibitors is acquired resistance, most commonly through a mutation at the target cysteine residue (e.g., C481S in BTK). [10]This mutation from cysteine to serine prevents the covalent bond from forming, rendering the drug ineffective. This has driven the development of second-generation covalent inhibitors with improved selectivity and non-covalent inhibitors that can overcome this resistance mechanism.

References

- Vertex AI Search. (2025). What is the mechanism of action of Ibrutinib (Imbruvica)?. Dr.Oracle.

-

Akinleye, A., Chen, Y., et al. (n.d.). Ibrutinib: a first in class covalent inhibitor of Bruton's tyrosine kinase. PMC. [Link]

-

Wikipedia. (n.d.). Ibrutinib. [Link]

-

IMBRUVICA® (ibrutinib) HCP. (n.d.). Mechanism of Action - CLL/SLL. [Link]

- Clark, M. A., et al. (2021). Novel irreversible covalent BTK inhibitors discovered using DNA-encoded chemistry. RSC Chemical Biology.

-

Lymphoma Hub. (2024). Ibrutinib for CLL: Mechanism of action and clinical considerations. [Link]

- Patient Power. (2024). Covalent BTK Inhibitors: Which One is Best, and When Can I Switch?.

- ACS Publications. (2024). Molecular Insights into the Impact of Mutations on the Binding Affinity of Targeted Covalent Inhibitors of BTK.

-

ASH Publications. (2024). A fresh look at covalent BTK inhibitor resistance. Blood. [Link]

-

Honigberg, L. A., et al. (2010). The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. PMC. [Link]

- Aalipour, A., et al. (2021). Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors. PMC.

-

Value-Based Cancer Care. (n.d.). Ibrutinib: an Inhibitor of Bruton's Tyrosine Kinase. [Link]

-

Herman, S. E. M., et al. (2011). Bruton tyrosine kinase represents a promising therapeutic target for treatment of chronic lymphocytic leukemia and is effectively targeted by PCI-32765. Blood. [Link]

-

Ponader, S., et al. (2010). Bruton's Tyrosine Kinase Inhibitor PCI-32765 Abrogates BCR- and Nurselike Cell-Derived Activation of CLL Cells In Vitro and In Vivo. Blood. [Link]

-

Byrd, J. C., et al. (2013). PCI-32765, the First BTK (Bruton's Tyrosine Kinase) Inhibitor in Clinical Trials. PMC. [Link]

Sources

- 1. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ibrutinib - Wikipedia [en.wikipedia.org]

- 3. Ibrutinib for CLL: Mechanism of action and clinical considerations [lymphomahub.com]

- 4. Ibrutinib: an Inhibitor of Bruton’s Tyrosine Kinase | Value-Based Cancer Care [valuebasedcancer.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PCI-32765, the First BTK (Bruton’s Tyrosine Kinase) Inhibitor in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ashpublications.org [ashpublications.org]

- 9. Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ashpublications.org [ashpublications.org]

A Technical Guide to the Spectroscopic Characterization of 1-(Pyrrolidin-3-YL)prop-2-EN-1-one

Introduction: Unveiling the Molecular Signature

In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is a cornerstone of scientific rigor. 1-(Pyrrolidin-3-YL)prop-2-EN-1-one is a small molecule of interest, incorporating a reactive acrylamide warhead attached to a pyrrolidine scaffold. This structural motif is prevalent in targeted covalent inhibitors and other biologically active molecules. An unambiguous understanding of its molecular structure is paramount, and this is achieved primarily through a combination of spectroscopic techniques.

This in-depth guide provides a detailed predictive analysis of the key spectroscopic data points for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The insights provided are designed to equip researchers with the necessary framework to confirm the synthesis, assess the purity, and understand the structural nuances of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Atomic Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can map out the connectivity and chemical environment of each atom within the molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.

Exemplary Experimental Protocol: A sample of this compound (~5-10 mg) would be dissolved in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆, 0.5-0.7 mL). The spectrum would be acquired on a 400 MHz or higher field NMR spectrometer.[1] Data would be processed with appropriate phasing and baseline correction.

Predicted ¹H NMR Data (in CDCl₃):

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Hₐ (vinyl) | 6.10 - 6.30 | dd | J(a,b) ≈ 17, J(a,c) ≈ 1.5 | 1H |

| Hₑ (vinyl) | 6.00 - 6.20 | dd | J(b,a) ≈ 17, J(b,c) ≈ 10 | 1H |

| Hₐ (vinyl) | 5.60 - 5.80 | dd | J(c,a) ≈ 1.5, J(c,b) ≈ 10 | 1H |

| Hₓ (pyrrolidine CH) | 4.40 - 4.60 | m | - | 1H |

| Pyrrolidine CH₂ | 3.20 - 3.80 | m | - | 4H |

| Pyrrolidine CH₂ | 1.90 - 2.30 | m | - | 2H |

| NH | 1.50 - 2.50 | br s | - | 1H |

Causality Behind Predictions:

-

Vinyl Protons (Hₐ, Hₑ, Hₐ): These protons are part of an acrylamide group and are expected to appear in the downfield region (5.5-6.5 ppm) due to the electron-withdrawing effect of the adjacent carbonyl group. The geminal (Hₐ), trans (Hₑ), and cis (Hₐ) protons will exhibit characteristic doublet of doublets (dd) splitting patterns with typical coupling constants.

-

Pyrrolidine Protons: The proton on the carbon bearing the amide (Hₓ) will be the most downfield of the pyrrolidine ring protons due to the deshielding effect of the nitrogen and carbonyl group. The remaining pyrrolidine protons will appear as complex multiplets in the aliphatic region.

-

NH Proton: The secondary amine proton is expected to be a broad singlet and its chemical shift can be highly dependent on solvent and concentration.

Visualization of Key ¹H-¹H Couplings:

Caption: Predicted COSY correlations for this compound.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule.

Exemplary Experimental Protocol: Using the same sample prepared for ¹H NMR, a ¹³C NMR spectrum would be acquired on a 400 MHz (or higher) spectrometer, typically with proton decoupling.[2]

Predicted ¹³C NMR Data (in CDCl₃):

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Amide) | 165 - 170 |

| Cₐ (vinyl) | 128 - 132 |

| Cₑ (vinyl) | 125 - 129 |

| Cₓ (pyrrolidine CH) | 45 - 55 |

| Pyrrolidine CH₂ (adjacent to N) | 45 - 55 |

| Pyrrolidine CH₂ | 25 - 35 |

Causality Behind Predictions:

-

Carbonyl Carbon (C=O): The amide carbonyl carbon is highly deshielded and will appear significantly downfield.

-

Vinyl Carbons (Cₐ, Cₑ): These sp² hybridized carbons will be in the olefinic region of the spectrum.

-

Pyrrolidine Carbons: The chemical shifts of the pyrrolidine carbons are influenced by their proximity to the nitrogen atom. Carbons directly attached to the nitrogen will be more downfield than the other sp³ carbons.[3][4]

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information through its fragmentation pattern.

Exemplary Experimental Protocol: A dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) would be introduced into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., a time-of-flight or quadrupole instrument).

Predicted Mass Spectrometric Data:

-

Molecular Weight: C₇H₁₂N₂O = 140.18 g/mol

-

Predicted [M+H]⁺: m/z = 141.19

Plausible Fragmentation Pathway: The molecule is expected to fragment via characteristic pathways for amides and cyclic amines. A common fragmentation would be the loss of the acryloyl group or fragmentation within the pyrrolidine ring.

Visualization of a Plausible ESI-MS Fragmentation:

Caption: A potential fragmentation pathway for protonated this compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Exemplary Experimental Protocol: An IR spectrum can be obtained by placing a small amount of the neat compound (if liquid) or a solid sample onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

Predicted Characteristic IR Absorption Bands:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (secondary amine) | 3300 - 3500 | Medium, broad |

| C-H Stretch (sp²) | 3010 - 3095 | Medium |

| C-H Stretch (sp³) | 2850 - 2960 | Medium |

| C=O Stretch (amide) | 1650 - 1690 | Strong |

| C=C Stretch (alkene) | 1610 - 1680 | Medium |

| N-H Bend | 1550 - 1640 | Medium |

Causality Behind Predictions:

-

N-H Stretch: The presence of the secondary amine in the pyrrolidine ring will give rise to a characteristic absorption in the 3300-3500 cm⁻¹ region.[5][6]

-

C=O Stretch: The amide carbonyl group will produce a very strong and sharp absorption band around 1650-1690 cm⁻¹. This is a key diagnostic peak.[7][8]

-

C=C Stretch: The alkene double bond will show a medium intensity band in the 1610-1680 cm⁻¹ region.

Conclusion: A Cohesive Spectroscopic Profile

The structural confirmation of this compound relies on the synergistic interpretation of data from NMR, MS, and IR spectroscopy. The predicted data in this guide provides a comprehensive set of benchmarks for researchers. The presence of the acrylamide moiety will be clearly indicated by the vinyl proton signals in the ¹H NMR spectrum, the corresponding sp² carbon signals in the ¹³C NMR, and the strong C=O and C=C stretching bands in the IR spectrum. The pyrrolidine ring will be characterized by the aliphatic signals in the NMR spectra and the N-H stretch in the IR. Finally, mass spectrometry will confirm the molecular weight and provide further structural clues through fragmentation analysis. This guide serves as a foundational resource for the successful characterization of this molecule.

References

- Synthesis and structural determination of pyrrolidine-2,3-dione derivatives from 4-acetyl.

- Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N - MDPI.

- Infrared Spectroscopy of Neutral and Cationic Pyrrolidine Monomer in Supersonic Jet.

- Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of their Biological Activities - ResearchGate.

- 13C nuclear magnetic resonance spectroscopy (13C NMR) - NFDI4Chem Search Service.

- Pyrrolidine(123-75-1) IR Spectrum - ChemicalBook.

- Pyrrolidine(123-75-1) 13C NMR spectrum - ChemicalBook.

- (PDF) Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet.

- 1 H-NMR spectrum of 1-pyrroline solution in DMSO-d 6 (10000 ppm)... - ResearchGate.

- Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)- - the NIST WebBook.

- Pyrrolidine - Optional[13C NMR] - Chemical Shifts - SpectraBase.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 13C nuclear magnetic resonance spectroscopy (13C NMR) - Dataset - NFDI4Chem Search Service [search.nfdi4chem.de]

- 3. Pyrrolidine(123-75-1) 13C NMR [m.chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. Infrared Spectroscopy of Neutral and Cationic Pyrrolidine Monomer in Supersonic Jet [cjcp.ustc.edu.cn]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Biological Screening of Pyrrolidine-Containing Chalcones

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the biological screening of novel pyrrolidine-containing chalcones. Chalcones, a class of aromatic ketones, are recognized for their diverse pharmacological activities, and the incorporation of a pyrrolidine moiety can significantly enhance their therapeutic potential.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the synthesis, characterization, and, most importantly, the systematic biological evaluation of these promising compounds. The guide emphasizes the causality behind experimental choices, providing field-proven insights into establishing a robust screening cascade. From initial cytotoxicity assessments to targeted antimicrobial, antioxidant, and enzyme inhibition assays, this whitepaper outlines detailed, step-by-step methodologies. All protocols are designed as self-validating systems, with in-text citations to authoritative sources underpinning key mechanistic claims and procedural standards.

Introduction: The Rationale for Pyrrolidine-Containing Chalcones in Drug Discovery

Chalcones (1,3-diaryl-2-propen-1-ones) are naturally occurring precursors to flavonoids and isoflavonoids, exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant properties.[3][4] The α,β-unsaturated ketone functionality of the chalcone scaffold makes it a versatile pharmacophore.[2] The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a common structural motif in numerous natural alkaloids and FDA-approved drugs.[2][5] Its incorporation into the chalcone framework is a strategic design element intended to enhance pharmacological activity through various mechanisms, such as improved binding to biological targets.[6] This guide will navigate the essential steps to systematically evaluate the biological potential of this unique chemical class.

Synthesis and Characterization of a Model Pyrrolidine-Containing Chalcone

The synthesis of pyrrolidine-containing chalcones is typically achieved through a Claisen-Schmidt condensation reaction.[7][8][9] This base-catalyzed reaction involves the condensation of a substituted acetophenone with a substituted benzaldehyde.[9]

General Synthesis Pathway

The general synthetic route involves the reaction of 4'-(pyrrolidin-1-yl)acetophenone with a substituted benzaldehyde in the presence of a base, such as potassium hydroxide, in an alcoholic solvent.[10]

Caption: General Claisen-Schmidt condensation for pyrrolidine-chalcone synthesis.

Detailed Experimental Protocol: Synthesis of (E)-1-(4-(pyrrolidin-1-yl)phenyl)-3-(4-chlorophenyl)prop-2-en-1-one

-

Reactant Preparation: In a round-bottom flask, dissolve 4'-(pyrrolidin-1-yl)acetophenone (1.0 eq) and 4-chlorobenzaldehyde (1.0 eq) in ethanol.

-

Reaction Initiation: While stirring at room temperature, add a solution of potassium hydroxide (2.0 eq) in ethanol dropwise.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 7:3).

-

Work-up and Purification: Upon completion, pour the reaction mixture into ice-cold water. The precipitated solid is filtered, washed with water until neutral, and dried. The crude product is then purified by recrystallization from ethanol to yield the pure chalcone.

-

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[7][11]

Biological Screening Cascade: A Hierarchical Approach

A tiered screening approach is crucial for efficiently identifying the most promising candidates from a library of synthesized compounds. This cascade begins with broad cytotoxicity profiling and progresses to more specific and mechanistic assays based on initial findings.

Caption: A hierarchical workflow for the biological screening of novel compounds.

Part 1: In Vitro Cytotoxicity Assays

The initial step in evaluating any new chemical entity is to determine its effect on cell viability.[12] This provides a baseline understanding of the compound's toxicity and potential as an anticancer agent.[13][14]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[14][15] It is a reliable, high-throughput, and cost-effective method for initial cytotoxicity screening.[13][14]

-

Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[11][14]

-

Compound Treatment: Treat the cells with serial dilutions of the pyrrolidine-containing chalcones (typically ranging from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[15]

| Compound | Cell Line | IC50 (µM) | Selectivity Index (SI)* |

| Chalcone-1 | MCF-7 | 15.2 | 4.1 |

| Chalcone-1 | HeLa | 22.5 | 2.8 |

| Chalcone-1 | HEK293 | 62.8 | - |

| Doxorubicin | MCF-7 | 1.8 | 5.6 |

| Doxorubicin | HEK293 | 10.1 | - |

*Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells

Part 2A: Antimicrobial Screening

Given the known antimicrobial properties of chalcones, it is prudent to evaluate these derivatives against a panel of pathogenic bacteria and fungi.[1][16]

The broth microdilution method is a standard and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17][18] It is more precise than the disk diffusion method and allows for the testing of multiple compounds simultaneously.[19]

-

Inoculum Preparation: Prepare a standardized bacterial or fungal suspension equivalent to a 0.5 McFarland standard.[20]

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Add the standardized microbial suspension to each well. Include a growth control (no compound) and a sterility control (no microbes).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[18]

| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |

| Chalcone-1 | 16 | 32 | >64 |

| Chalcone-2 | 8 | 16 | 32 |

| Ciprofloxacin | 1 | 0.5 | - |

| Fluconazole | - | - | 2 |

Part 2B: Antioxidant Activity Evaluation

Chalcones are known to possess antioxidant properties, which can be beneficial in combating oxidative stress-related diseases.[21]

A combination of assays based on different mechanisms is recommended for a comprehensive assessment of antioxidant activity. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the FRAP (Ferric Reducing Antioxidant Power) assay are commonly used.[22][23][24] The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom, while the FRAP assay measures its reducing power.[23][25]

-

Sample Preparation: Prepare different concentrations of the test compounds in methanol.

-

Reaction Mixture: In a 96-well plate, add the test compound solution to a methanolic solution of DPPH.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Reading: Measure the absorbance at 517 nm.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value. Ascorbic acid is commonly used as a positive control.[26]

Part 3: Mechanistic Studies - Enzyme Inhibition and Molecular Docking

For compounds that exhibit significant activity in the initial screens, further investigation into their mechanism of action is warranted. This often involves assessing their ability to inhibit specific enzymes.[27]

Based on the structure of the chalcone and the results of the initial screens, specific enzyme targets can be selected. For example, if a compound shows anticancer activity, it could be tested against kinases or other enzymes involved in cancer signaling pathways.[28] Acetylcholinesterase (AChE) is another common target for chalcone derivatives due to their potential in treating neurodegenerative diseases.[29][30] Molecular docking studies can be used to predict the binding mode of the chalcones to the active site of the target enzyme, providing insights into the structure-activity relationship.[3][31][32]

-

Reagent Preparation: Prepare solutions of AChE, the substrate acetylthiocholine iodide (ATCI), and the chromogenic reagent 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a phosphate buffer (pH 8.0).

-

Reaction Mixture: In a 96-well plate, pre-incubate the enzyme with various concentrations of the test compound for 15 minutes.

-

Reaction Initiation: Add DTNB and ATCI to initiate the reaction. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.

-

Absorbance Reading: Monitor the increase in absorbance at 412 nm over time using a microplate reader.

-

Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value. Galantamine or Donepezil can be used as a positive control.[33]

Caption: A typical workflow for molecular docking studies.

Conclusion and Future Perspectives

This technical guide provides a structured and scientifically grounded approach to the biological screening of pyrrolidine-containing chalcones. By following this hierarchical cascade, researchers can efficiently identify lead compounds with promising therapeutic potential. The integration of in vitro assays with in silico methods like molecular docking provides a powerful platform for understanding the mechanism of action and guiding further lead optimization. Future studies should focus on elucidating the specific signaling pathways modulated by the most active compounds and evaluating their efficacy and safety in preclinical animal models. The versatility of the chalcone scaffold, combined with the favorable properties of the pyrrolidine moiety, ensures that this class of compounds will remain a fertile ground for drug discovery.

References

-

Pardeshi, S. D., Sonar, J. P., Dokhe, S. A., Zine, A. M., & Thore, S. N. (2016). Synthesis and Anti-microbial Activity of Novel Pyrrolidine Containing Chalcones and Pyrazolines. International Journal of Chemical and Physical Sciences, 5(1), 34-38. [Link]

-

Jadhav, J., et al. (Year). Synthesis and evaluation of novel pyrrolidine chalcone derivatives with anticancer, anti-inflammatory and antibacterial activities. Journal of Chemical and Pharmaceutical Research. [Link]

-

ResearchGate. (n.d.). Synthesis and evaluation of novel pyrrolidine chalcone derivatives with anticancer, anti-inflammatory and antibacterial activities. [Link]

-

Scholars Research Library. (n.d.). Synthesis and antimicrobial studies of some novel pyrrolidine chalcones. [Link]

-

Chavan, A., & Sabale, P. (2020). Molecular docking study and antibacterial activity of novel chalcone derivatives. The Pharma Innovation Journal, 9(1), 39-42. [Link]

-

LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. [Link]

-

EAS Publisher. (2019). Emerging Anti-Microbial Perspectives of Pyrrolidine Containing Murrayanine-Chalcone. [Link]

-

Nurlaili, et al. (Year). Synthesis and Molecular Docking Studies of Chalcones Derivatives as Potential Antimalarial Agent. AIP Publishing. [Link]

-

Design, Synthesis and Anti-cervical Cancer Activity of Novel Pyrrolidine-chalcone Derivatives. (Year). Journal Name. [Link]

-

Discovery of Novel Pyrrolidine-Based Chalcones as Dual Inhibitors of α-Amylase and α-Glucosidase: Synthesis, Molecular Docking, ADMET Profiles, and Pharmacological Screening. (2025). ACS Omega. [Link]

-

Discovery of Novel Pyrrolidine-Based Chalcones as Dual Inhibitors of α-Amylase and α-Glucosidase: Synthesis, Molecular Docking, ADMET Profiles, and Pharmacological Screening. (Year). PMC. [Link]

-

Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

-

Molecular Docking Study of Chalcone Derivatives as Potential Inhibitors of SARS-CoV-2 Main Protease. (2022). ResearchGate. [Link]

-

Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. [Link]

-

New Chalcone Derivatives: Synthesis, Characterization, Antioxidant, Antimicrobial, and Docking Study Against GLcN-6-P Synthase. (2025). Journal Name. [Link]

-

A novel pyrrolidine-chalcone derivative exhibits synergistic anti-cervical cancer activity by dual-targeting MDM2-p53 axis and ferroptosis pathway. (2026). Frontiers. [Link]

-

Chalcone Scaffolds Exhibiting Acetylcholinesterase Enzyme Inhibition: Mechanistic and Computational Investigations. (Year). PMC. [Link]

-

Design, synthesis, and biological evaluation of novel chalcone derivatives: integrating molecular docking with in vivo anti-inflammatory and antinociceptive studies. (2026). RSC Publishing. [Link]

-

WOAH. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

-

NHBS Academic & Professional Books. (n.d.). Antimicrobial Susceptibility Testing Protocols. [Link]

-

Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. (2024). MDPI. [Link]

-

American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

-

In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

-

METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (Year). Source Name. [Link]

-

How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. (Year). PMC. [Link]

-

Antimicrobial Susceptibility Testing. (2024). StatPearls - NCBI Bookshelf. [Link]

-

Synthesis and evaluation of novel pyrrolidine chalcone derivatives with anticancer, anti-inflammatory and antibacterial activities. (Year). JOCPR. [Link]

-

A New Series of Pyrrole-Based Chalcones: Synthesis and Evaluation of Antimicrobial Activity, Cytotoxicity, and Genotoxicity. (2017). MDPI. [Link]

-

Synthesis and Anti-microbial Activity of Novel Pyrrolidine Containing Chalcones and Pyrazolines. (2017). ResearchGate. [Link]

-

Analytical Methods Used in Determining Antioxidant Activity: A Review. (Year). PMC. [Link]

-

A novel antioxidant activity index (AAU) for natural products using the DPPH assay. (2025). Journal Name. [Link]

-

Synthesis, molecular docking and biochemical analysis of aminoalkylated naphthalene-based chalcones as acetylcholinesterase inhibitors. (2021). Taylor & Francis. [Link]

-

Anti-Cholinesterase Activity of Chalcone Derivatives: Synthesis, In Vitro Assay and Molecular Docking Study. (2021). Bentham Science Publishers. [Link]

-

Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. (2022). MDPI. [Link]

-

Synthesis, In Silico and In Vitro Evaluation for Acetylcholinesterase and BACE-1 Inhibitory Activity of Some N-Substituted-4-Phenothiazine-Chalcones. (Year). PMC. [Link]

-

Five Methods for Measuring Total Antioxidant Capacity (Part 1). (2025). Source Name. [Link]

Sources

- 1. ijcps.org [ijcps.org]

- 2. Discovery of Novel Pyrrolidine-Based Chalcones as Dual Inhibitors of α-Amylase and α-Glucosidase: Synthesis, Molecular Docking, ADMET Profiles, and Pharmacological Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. thepharmajournal.com [thepharmajournal.com]

- 4. Design, synthesis, and biological evaluation of novel chalcone derivatives: integrating molecular docking with in vivo anti-inflammatory and antinocic ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07230A [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | A novel pyrrolidine-chalcone derivative exhibits synergistic anti-cervical cancer activity by dual-targeting MDM2-p53 axis and ferroptosis pathway [frontiersin.org]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 8. easpublisher.com [easpublisher.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. jocpr.com [jocpr.com]

- 12. In Vitro Cytotoxicity Assays [lnhlifesciences.org]

- 13. kosheeka.com [kosheeka.com]

- 14. ijprajournal.com [ijprajournal.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. mdpi.com [mdpi.com]

- 17. woah.org [woah.org]

- 18. pdb.apec.org [pdb.apec.org]

- 19. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. asm.org [asm.org]

- 21. How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. youtube.com [youtube.com]

- 25. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 26. tandfonline.com [tandfonline.com]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. Design, Synthesis and Anti-cervical Cancer Activity of Novel Pyrrolidine-chalcone Derivatives [chinjmap.com]

- 29. Chalcone Scaffolds Exhibiting Acetylcholinesterase Enzyme Inhibition: Mechanistic and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 30. benthamdirect.com [benthamdirect.com]

- 31. pubs.aip.org [pubs.aip.org]

- 32. researchgate.net [researchgate.net]

- 33. Synthesis, In Silico and In Vitro Evaluation for Acetylcholinesterase and BACE-1 Inhibitory Activity of Some N-Substituted-4-Phenothiazine-Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Antimicrobial assays for 1-(Pyrrolidin-3-YL)prop-2-EN-1-one

Application Note: Antimicrobial Profiling of the Covalent Electrophile 1-(Pyrrolidin-3-yl)prop-2-en-1-one

Abstract

This guide details the experimental protocols for evaluating the antimicrobial activity of This compound , a synthetic fragment containing a reactive vinyl ketone warhead. Unlike reversible inhibitors, this molecule likely operates via a covalent mechanism (Michael addition) targeting nucleophilic cysteine residues in bacterial enzymes. Consequently, standard susceptibility testing must be augmented with kinetic assays and reactivity profiling to distinguish specific antimicrobial action from non-specific toxicity.

Introduction & Mechanism of Action

The molecule This compound consists of a pyrrolidine scaffold attached to a vinyl ketone moiety. Structurally, the

In the context of antimicrobial discovery, this structure represents a covalent fragment . Its mechanism typically involves the formation of an irreversible covalent bond with the thiol group (-SH) of a cysteine residue within a bacterial target protein (e.g., MurA, FabH, or Sortase A).

Key Considerations for Assay Design:

-

Time-Dependency: Covalent inhibition is a two-step process (binding followed by reaction). Efficacy may increase over time.

-

Media Stability: The reactive vinyl ketone can be quenched by free thiols or amines present in rich bacterial growth media, potentially masking potency.

-

Selectivity: High reactivity can lead to off-target toxicity in mammalian cells. Parallel cytotoxicity profiling is mandatory.

Visualizing the Mechanism

The following diagram illustrates the Michael addition mechanism driving the antimicrobial activity.

Figure 1: Mechanism of covalent inhibition via Michael addition to a cysteine residue.

Compound Handling & Stability

Warning: Vinyl ketones are potent alkylating agents and skin irritants. Handle in a fume hood with double gloving.

-

Stock Preparation:

-

Dissolve the compound in 100% DMSO to a concentration of 10–50 mM. Avoid protic solvents (ethanol/methanol) for long-term storage as they may react slowly with the Michael acceptor.

-

Storage: Aliquot into single-use vials and store at -80°C to prevent polymerization or hydrolysis.

-

-

Working Solutions:

-

Prepare fresh dilutions in sterile water or media immediately before use.

-

Stability Check: Verify the compound's integrity in Mueller-Hinton Broth (MHB) by LC-MS if MIC results are inconsistent. If degradation >20% occurs within 4 hours, switch to a defined medium (e.g., M9 Minimal Media) to reduce nucleophilic quenching.

-

Primary Screening: MIC & MBC Determination

Standard: CLSI M07-A10 (Broth Microdilution) [1]. Modifications: Adjusted for covalent inhibitors.

Protocol

Materials:

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).

-

96-well polypropylene plates (prevents binding of lipophilic compounds).

-

Resazurin dye (optional for visual readout).

Step-by-Step:

-

Inoculum Preparation:

-

Prepare a 0.5 McFarland suspension (~1.5 x

CFU/mL) from fresh overnight colonies. -

Dilute 1:150 in CAMHB to reach a final challenge concentration of ~5 x

CFU/mL.

-

-

Compound Dilution:

-

Add 50 µL of CAMHB to columns 2–12 of the 96-well plate.

-

Add 100 µL of the compound (at 2x the highest desired concentration, e.g., 128 µg/mL) to column 1.

-

Perform serial 2-fold dilutions from column 1 to 10. Discard 50 µL from column 10.

-

Column 11: Growth Control (No compound).

-

Column 12: Sterility Control (Media only).

-

-

Inoculation:

-

Add 50 µL of the bacterial suspension to wells 1–11.

-

-

Incubation:

-

Incubate at 35 ± 2°C in ambient air.

-

Crucial Step: Read OD600 at 18 hours and 24 hours . Covalent inhibitors may show "slow onset" inhibition; a clear well at 24h but turbid at 18h suggests slow kinetics.

-

-

MBC Determination:

-

Plate 10 µL from all clear wells onto non-selective agar (e.g., Tryptic Soy Agar).

-

Incubate overnight. The MBC is the lowest concentration killing ≥99.9% of the initial inoculum.[1]

-

Secondary Profiling: Time-Kill Kinetics

To distinguish between bacteriostatic and bactericidal activity, and to assess the rate of covalent inactivation.

Protocol:

-

Prepare tubes containing CAMHB with the compound at 1x, 4x, and 8x MIC . Include a growth control (no compound).

-

Inoculate with ~5 x

CFU/mL. -

Incubate at 37°C with shaking (200 rpm).

-

Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours.

-

Quantification: Serially dilute aliquots in PBS and plate on agar for colony counting.

-

Analysis: Plot Log10 CFU/mL vs. Time.

-

Bactericidal: ≥3 log reduction (99.9% kill) within 24 hours.

-

Fast-acting: ≥3 log reduction within <4 hours.

-

Mechanism Validation: GSH Reactivity Assay

This assay confirms the compound acts as an electrophile by measuring its reactivity with Glutathione (GSH), a biological thiol surrogate. This is critical for validating the "warhead" mechanism [2].

Protocol:

-

Reaction Mix: Prepare a solution containing:

-

50 µM Compound.

-

500 µM reduced L-Glutathione (GSH) (10-fold excess).

-

PBS buffer (pH 7.4).

-

-

Incubation: Incubate at 37°C.

-

Sampling: Take aliquots at 0, 15, 30, 60, and 120 minutes.

-

Quenching: Stop reaction by adding equal volume of ice-cold Acetonitrile containing 0.1% Formic Acid.

-

Analysis (LC-MS/MS):

-

Monitor the disappearance of the parent compound peak.

-

Monitor the appearance of the [M + GSH + H]+ adduct peak.

-

-

Calculation: Calculate the pseudo-first-order rate constant (

) or half-life (- min: Highly reactive (potential for high toxicity).

- hours: Low reactivity (may require high doses).

Selectivity: Mammalian Cytotoxicity

To ensure the antimicrobial activity is not due to general membrane disruption or non-specific alkylation of host proteins.

Protocol:

-

Cell Line: HepG2 (liver) or HEK293 (kidney) cells.

-

Assay: Seed cells (5,000/well) in 96-well plates and adhere overnight.

-

Treatment: Treat with serial dilutions of the compound (0.1 – 100 µM) for 24 hours.

-

Readout: Add MTT or Resazurin reagent. Incubate 2-4 hours and measure absorbance/fluorescence.

-

Calculation: Determine

(concentration reducing viability by 50%). -

Selectivity Index (SI):

.-

Target: SI > 10 (preferably > 50) for a viable drug lead.

-

Summary Workflow

Figure 2: Screening cascade for characterizing the antimicrobial profile.

References

-

Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10). CLSI.[2][3] Link

-

Flanagan, M. E., et al. (2014). "Chemical and computational methods for the characterization of covalent reactive groups for the prospective design of irreversible inhibitors." Journal of Medicinal Chemistry, 57(23), 10072-10079. Link

- Kavanagh, F. (1972). Analytical Microbiology: Volume II. Academic Press.

-

Pate, J. B., et al. (2015). M07-A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.Link

Sources

Animal models for testing 1-(Pyrrolidin-3-YL)prop-2-EN-1-one efficacy

An Application Guide for Preclinical Efficacy Assessment of 1-(Pyrrolidin-3-YL)prop-2-EN-1-one, a Putative Covalent Bruton's Tyrosine Kinase (BTK) Inhibitor

Executive Summary

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing preclinical efficacy studies for the compound this compound. The chemical structure, specifically the prop-2-en-1-one (acrylamide) moiety, strongly suggests its classification as a targeted covalent inhibitor. This functional group acts as a Michael acceptor, designed to form an irreversible covalent bond with a nucleophilic residue, typically a cysteine, at the active site of its target protein.[1][2] This mechanism is the hallmark of first and second-generation Bruton's Tyrosine Kinase (BTK) inhibitors, such as ibrutinib and zanubrutinib, which target Cysteine 481 (Cys481) in the BTK active site.[1][3]

Given this mechanistic premise, this guide focuses on animal models relevant to the established therapeutic areas for BTK inhibitors, namely B-cell malignancies like Chronic Lymphocytic Leukemia (CLL) and Mantle Cell Lymphoma (MCL).[1][2] We will detail the rationale for model selection, provide step-by-step protocols for robust efficacy studies, and outline key endpoints for assessing both pharmacodynamic (PD) target engagement and antitumor activity.

Mechanistic Rationale: The BTK Signaling Pathway

Bruton's Tyrosine Kinase is a critical non-receptor tyrosine kinase in the B-cell antigen receptor (BCR) signaling pathway.[1][4] Upon BCR engagement, BTK is activated, triggering a downstream cascade involving PLCγ2, which is essential for B-cell proliferation, survival, trafficking, and adhesion.[4] In many B-cell malignancies, this pathway is constitutively active, driving tumor growth. Covalent inhibitors like this compound are designed to irreversibly bind to Cys481 of BTK, shutting down this pro-survival signaling.[1]

Caption: Simplified BTK signaling pathway and the inhibitory action of a covalent inhibitor.

Rationale for Animal Model Selection

The choice of an appropriate animal model is paramount for generating clinically translatable data. The primary considerations are the model's ability to recapitulate the human disease pathophysiology and its suitability for the specific scientific questions being addressed.

| Model Type | Advantages | Disadvantages | Best For |

| Genetically Engineered Mouse Models (GEMMs) | Intact immune system; Spontaneous tumor development in a relevant microenvironment.[5][6] | Longer latency; Potential for species-specific biological differences.[5] | Studying disease pathogenesis, clonal evolution, and interaction with the tumor microenvironment.[7] |

| Cell Line-Derived Xenografts (CDX) | Rapid tumor growth; High reproducibility; Technically straightforward.[8] | Lack of tumor heterogeneity; No intact immune system; Cell lines may have adapted to in vitro culture.[8] | Initial, rapid screening for anti-tumor activity and dose-finding studies.[9] |